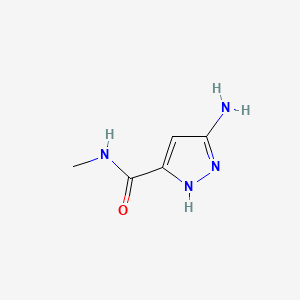

5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-methyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-7-5(10)3-2-4(6)9-8-3/h2H,1H3,(H,7,10)(H3,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFJIVQTQUITHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219743-33-5 | |

| Record name | 5-amino-N-methyl-1H-pyrazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , a critical scaffold in kinase inhibitor discovery.

Abstract 5-Amino-N-methyl-1H-pyrazole-3-carboxamide is a "privileged scaffold" in medicinal chemistry, widely utilized as a hinge-binding motif in the development of ATP-competitive kinase inhibitors. Its structural capability to function as a hydrogen bond donor-acceptor-donor (DAD) triad allows it to mimic the adenine ring of ATP, making it highly effective against targets such as IRAK4 , CDK , FLT3 , and FGFR . This guide outlines its physicochemical properties, validated synthetic routes, and structural biology applications.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

This compound exists as a tautomeric system. While the "3-carboxamide, 5-amino" nomenclature is standard, the tautomeric nature of the pyrazole ring means it can also be described as the 5-carboxamide, 3-amino tautomer depending on the protonation state and substitution at the ring nitrogen.

Core Data Table[1]

| Property | Specification |

| IUPAC Name | 5-Amino-N-methyl-1H-pyrazole-3-carboxamide |

| CAS Number | 632365-54-9 (Generic/Salt forms often vary) |

| Molecular Formula | C₅H₈N₄O |

| Molecular Weight | 140.14 g/mol |

| Solubility | Soluble in DMSO (>50 mg/mL), DMF; Sparingly soluble in MeOH; Insoluble in water (neutral form) |

| pKa (Calculated) | Pyrazole NH: ~14.0 (acidic) / ~2.5 (basic); Aniline NH₂: ~4.5 |

| Appearance | Off-white to pale yellow solid |

| H-Bond Donors | 3 (Ring NH, Aniline NH₂, Amide NH) |

| H-Bond Acceptors | 2 (Ring N, Amide O) |

Structural Features[1][2][7][8][10][12][13][14]

-

Amphoteric Nature: The pyrazole ring allows the molecule to act as both a weak acid and a weak base.

-

Tautomerism: In solution, the 1H- and 2H- tautomers exist in rapid equilibrium, which is critical for its ability to adapt to different kinase hinge pocket geometries.

-

Polarity: The presence of the amide and amino groups creates a high polar surface area (PSA ~80 Ų), influencing its cell permeability (logP ~ -0.5 to 0.5).

Synthetic Routes & Process Chemistry

The synthesis of 5-amino-pyrazole-3-carboxylates requires careful regiocontrol to distinguish between the 3-amino/5-carboxy and 5-amino/3-carboxy isomers. The most robust route utilizes ethyl cyanopyruvate derivatives.

Validated Synthetic Protocol

Step 1: Pyrazole Ring Formation The condensation of hydrazine hydrate with ethyl cyanopyruvate (or its sodium enolate) yields the ethyl ester intermediate. The reaction proceeds via initial hydrazone formation followed by cyclization onto the nitrile carbon.

Step 2: Aminolysis (Amidation) Direct treatment of the ester with methylamine in a polar solvent converts the ethyl ester to the N-methyl carboxamide.

Detailed Methodology

-

Cyclization : Dissolve ethyl 3-cyano-2-oxopropanoate (1.0 eq) in Ethanol (0.5 M). Cool to 0°C.

-

Add Hydrazine hydrate (1.1 eq) dropwise. Allow to warm to RT and reflux for 3–5 hours.

-

Workup : Concentrate in vacuo. The product, ethyl 5-amino-1H-pyrazole-3-carboxylate , often precipitates upon cooling or addition of diethyl ether.

-

Amidation : Suspend the ester intermediate in Methylamine (33% in EtOH) (5.0 eq) or use Methylamine gas in THF.

-

Seal the vessel and stir at RT (or mild heat 50°C) for 12–24 hours.

-

Purification : Evaporate solvent. Recrystallize from EtOH/Water or purify via flash chromatography (DCM:MeOH 9:1).

Reaction Workflow Visualization

Caption: Two-step regioselective synthesis starting from ethyl cyanopyruvate precursors.

Structural Biology & Medicinal Chemistry Utility[1]

This scaffold is a cornerstone in "Fragment-Based Drug Design" (FBDD) due to its efficient binding mode.

The "Hinge Binder" Motif

In the ATP-binding pocket of kinases, the hinge region connects the N- and C-terminal lobes. The 5-amino-pyrazole-3-carboxamide motif typically binds via a Donor-Acceptor-Donor (DAD) pattern:

-

Donor: The Pyrazole N1-H forms a hydrogen bond with the backbone Carbonyl of the hinge residue (e.g., Glu81 in CDK2).

-

Acceptor: The Pyrazole N2 accepts a hydrogen bond from the backbone Amide NH.

-

Donor: The exocyclic 5-Amino group can form a hydrogen bond with the gatekeeper residue or solvent-accessible backbone carbonyls.

Pharmacophore Mapping

The N-methyl carboxamide group at the 3-position usually extends towards the solvent front or interacts with the ribose-binding pocket, often improving solubility and metabolic stability compared to a bare carboxylic acid or phenyl ring.

Caption: Schematic of the DAD binding motif within a typical Kinase ATP pocket.

Key Targets

-

IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): Used as a core scaffold to inhibit inflammation signaling.

-

CDK (Cyclin-Dependent Kinases): The pyrazole mimics the adenine of ATP.

-

FGFR (Fibroblast Growth Factor Receptor): Often derivatized at the N1 position to access the hydrophobic back-pocket.

Handling, Stability & Safety

Analytical Characterization[2][6][8]

-

1H NMR (DMSO-d6): Expect signals at δ ~12.0 (br s, 1H, Pyrazole NH), ~8.0 (q, 1H, Amide NH), ~5.5 (s, 2H, NH₂), ~2.7 (d, 3H, N-Me), ~5.8 (s, 1H, CH aromatic).

-

LC-MS: Positive mode ESI typically shows [M+H]+ = 141.1.

Safety Protocol (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Hygroscopic solid. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

-

Sigma-Aldrich. 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride Product Sheet.Link

-

PubChem. Methyl 5-amino-1H-pyrazole-3-carboxylate (Precursor Data). CID 18445864.[2] Link

-

Bawazir, W. (2020). "5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry, 10, 63-76. Link

-

Lim, S.M., et al. (2015). "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters. Link

-

Lellek, V., et al. (2018). "One-pot condensations for pyrazole synthesis." Synlett, 29, 1071-1075. Link

Sources

Technical Guide: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Scaffold

An In-Depth Technical Guide on 5-Amino-N-methyl-1H-pyrazole-3-carboxamide and its Core Precursor Methyl 5-amino-1H-pyrazole-3-carboxylate (CAS 632365-54-9) .[1]

Core Precursor Identity: Methyl 5-amino-1H-pyrazole-3-carboxylate (CAS 632365-54-9)[1]

Executive Summary

This technical guide analyzes the chemical architecture, synthesis, and medicinal utility of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , a privileged heterocyclic scaffold in modern drug discovery.[1]

Crucial Distinction: The CAS number 632365-54-9 specifically identifies the methyl ester precursor (Methyl 5-amino-1H-pyrazole-3-carboxylate).[1][2] This ester is the primary commercial "core" from which the bioactive N-methyl carboxamide derivative is synthesized via aminolysis.[1] This guide covers the entire workflow: from the CAS-registered precursor to the functionalized amide target.[1]

Key Applications:

-

Kinase Inhibition: A critical pharmacophore for targeting FLT3 (Acute Myeloid Leukemia), CDK2/4 , and IRAK4 (Inflammation).[1]

-

Structural Biology: The pyrazole-3-carboxamide motif functions as a bidentate hydrogen-bond donor/acceptor system, ideal for interacting with the ATP-binding hinge region of kinase domains.[1]

Chemical Identity & Physicochemical Profile

The Core Precursor (CAS 632365-54-9)

The starting material for all downstream N-methyl derivatives.[1]

| Property | Data |

| Chemical Name | Methyl 5-amino-1H-pyrazole-3-carboxylate |

| CAS Number | 632365-54-9 |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 135–136 °C |

| pKa (Predicted) | ~12.3 (Amine), ~8.5 (Pyrazole NH) |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |

The Target Derivative (Active Scaffold)

The biologically active amide resulting from the processing of the core.

| Property | Data |

| Chemical Name | 5-Amino-N-methyl-1H-pyrazole-3-carboxamide |

| Molecular Formula | C₅H₈N₄O |

| Molecular Weight | 140.14 g/mol |

| Key Motif | N-methyl carboxamide (H-bond donor) |

| LogP | ~0.1 (Low lipophilicity, high polarity) |

Synthetic Routes & Process Chemistry

The synthesis of the target amide is a two-stage process.[1][3] First, the CAS-registered ester core is generated (or procured), followed by a nucleophilic acyl substitution (aminolysis) to install the N-methyl group.[1]

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from nitro-pyrazole precursor to the N-methyl carboxamide target via the CAS 632365-54-9 core.[1][2][4][5][3][6]

Detailed Experimental Protocols

Protocol A: Synthesis of the Core (CAS 632365-54-9)

Reference Grounding: Adapted from catalytic reduction methodologies for nitro-pyrazoles.[1]

-

Reagents: Methyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 eq), 10% Pd/C catalyst (20 wt%), THF/Glacial Acetic Acid (1:1 v/v).

-

Procedure:

-

Dissolve the nitro precursor in the THF/AcOH mixture under an inert atmosphere (N₂).

-

Add the Pd/C catalyst carefully.[1]

-

Purge the system with Hydrogen gas (H₂) and stir at room temperature (RT) under H₂ balloon pressure for 4–6 days (monitoring by TLC/LC-MS for disappearance of nitro peak).

-

Workup: Filter through a pad of diatomaceous earth (Celite) to remove Pd/C. Evaporate the filtrate under reduced pressure.

-

Neutralization: Dissolve crude residue in Dichloromethane (DCM) and treat with solid Sodium Bicarbonate (NaHCO₃) to neutralize residual acetic acid. Filter and concentrate.

-

Result: Methyl 5-amino-1H-pyrazole-3-carboxylate (CAS 632365-54-9).[1][2] Yield ~90-92%.[1]

-

Protocol B: Conversion to 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Mechanism: Nucleophilic Acyl Substitution.[1]

-

Reagents: Core Ester (CAS 632365-54-9), Methylamine (33% solution in absolute ethanol or 2M in THF).[1]

-

Procedure:

-

Charge a pressure vessel or sealed tube with the Core Ester (1.0 eq).

-

Add Methylamine solution (5–10 eq excess to drive equilibrium).[1]

-

Seal the vessel and heat to 60–70 °C for 12–24 hours.

-

Note: The reaction can be monitored by the shift in retention time on HPLC (Amide is more polar than Ester).

-

Workup: Cool to RT. Concentrate the mixture in vacuo to remove excess methylamine and solvent.

-

Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH gradient) if necessary.

-

Validation: 1H NMR should show the disappearance of the methoxy singlet (~3.8 ppm) and appearance of the N-methyl doublet (~2.8 ppm) and amide NH broad signal.[1]

-

Medicinal Chemistry & Signaling Pathways[1][2]

The 5-amino-pyrazole-3-carboxamide moiety is a "privileged structure" in kinase inhibitor design.[1] It mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

Mechanism of Action (Kinase Hinge Binding)

The scaffold forms a characteristic tridentate or bidentate hydrogen bonding network with the kinase backbone.

-

Donor 1 (Pyrazole NH): H-bonds to the Hinge region carbonyl.[1]

-

Acceptor 1 (Pyrazole N2): Accepts H-bond from Hinge region NH.[1]

-

Donor 2 (Exocyclic Amide NH): H-bonds to the Gatekeeper residue or adjacent solvent-front residues.[1]

Target Signaling Pathways

Figure 2: Biological targets and therapeutic indications.[1] The scaffold is highly effective against FLT3 (AML) and IRAK4 (Inflammation).

Handling, Stability, and Safety (GHS)

Stability

-

Storage: Store the Core Ester (CAS 632365-54-9) at 2–8 °C under inert gas (Argon/Nitrogen). It is hygroscopic and sensitive to light.[1]

-

Solution Stability: Solutions in DMSO are stable for ~24 hours at RT but should be frozen at -20 °C for long-term storage to prevent hydrolysis.

GHS Hazard Classification (Warning)

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust or amine vapors during synthesis.[1]

References

-

ChemicalBook. 1H-Pyrazole-3-carboxylic acid, 5-amino-, methyl ester (CAS 632365-54-9) Properties and Synthesis. Available at:

-

National Institutes of Health (PubChem). Methyl 5-amino-1H-pyrazole-3-carboxylate (CID 18445864).[1] Available at:

-

Zhang, Y., et al. (2018). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).[1]Journal of Medicinal Chemistry. (Discusses FLT3/CDK inhibition).

-

MDPI. Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (General synthesis methodology for amino-pyrazole esters). Available at:

-

American Elements. Methyl 5-amino-1H-pyrazole-3-carboxylate Safety Data Sheet. Available at:

Sources

- 1. 31230-17-8|5-Methyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]

- 2. Methyl 5-amino-1H-pyrazole-3-carboxylate | C5H7N3O2 | CID 18445864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 4. 5-amino-1-isobutyl-N-methyl-pyrazole-3-carboxamide | C9H16N4O | CID 145428253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 6. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

The following technical guide provides an in-depth analysis of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , a privileged scaffold in medicinal chemistry, particularly within the realm of kinase inhibitor development.

Role: Pharmacophore Scaffold & Kinase ATP-Mimetic Primary Application: Fragment-Based Drug Discovery (FBDD), Oncology (FLT3/CDK inhibition), and Immunology (IRAK4 inhibition).

Executive Summary & Structural Significance

5-Amino-N-methyl-1H-pyrazole-3-carboxamide is not merely a chemical intermediate; it is a "privileged structure" capable of acting as a bioisostere for the adenine ring of ATP. Its utility stems from its ability to form multiple hydrogen bonds within the hinge region of kinase enzymes, a property critical for high-affinity binding.

Molecular Identity

-

IUPAC Name: 5-amino-N-methyl-1H-pyrazole-3-carboxamide[1]

-

Molecular Formula:

-

Molecular Weight: 140.14 g/mol

-

Key Functional Motifs:

-

Pyrazole Core: Amphoteric aromatic system capable of tautomerism.[2]

-

C3-Carboxamide (N-methyl): Provides a hydrogen bond donor/acceptor pair and modulates lipophilicity via the methyl group.

-

C5-Amine: Acts as a primary hydrogen bond donor.

-

Tautomeric Complexity (The "Chameleon" Effect)

A critical feature of this molecule is its prototropic tautomerism. In solution, the proton on the pyrazole ring nitrogen oscillates between position 1 and 2. This equilibrium dictates the molecule's binding mode.

-

Tautomer A (3-amino-5-carboxamide form): Often favored in the solid state.

-

Tautomer B (5-amino-3-carboxamide form): The biologically relevant species for many kinase pockets, where the N1-H and N2 act as donor and acceptor, respectively.

Structural Analysis & Binding Logic

The efficacy of this scaffold lies in its precise geometry, which mimics the hydrogen-bonding pattern of the purine base in ATP.

The "Hinge Binder" Hypothesis

In the ATP-binding pocket of a kinase, the "hinge region" connects the N-terminal and C-terminal lobes. Inhibitors must anchor here.

-

Donor 1 (Pyrazole NH): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge.

-

Acceptor 1 (Pyrazole N): Accepts a hydrogen bond from the backbone amide NH.

-

Exocyclic Amine/Amide: Provides additional contacts to the "gatekeeper" residue or solvent front.

Visualization: Tautomeric Equilibrium & Binding

The following diagram illustrates the tautomeric shift and the logical flow of its synthesis and application.

Figure 1: Tautomeric equilibrium and the resulting bidentate binding mechanism essential for kinase inhibition.

Synthetic Protocol (Authoritative Methodology)

Note: This protocol is synthesized from standard heterocyclic methodologies adapted for the specific N-methyl amide variant.

Retrosynthetic Analysis

The most robust route utilizes Ethyl 5-amino-1H-pyrazole-3-carboxylate as the divergent intermediate. Direct amidation of the ester with methylamine is preferred over coupling via the carboxylic acid to avoid self-coupling of the 5-amino group.

Step-by-Step Synthesis

Step 1: Formation of the Pyrazole Core

Reaction: Cyclocondensation of diethyl oxalacetate with hydrazine hydrate.

-

Reagents: Sodium diethyl oxalacetate, Hydrazine hydrate (

), Ethanol, Acetic Acid. -

Protocol:

-

Dissolve sodium diethyl oxalacetate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) dropwise at

to control the exotherm. -

Acidify with glacial acetic acid to pH ~5.

-

Reflux for 4 hours. The cyclization is thermodynamically driven.

-

Workup: Cool to room temperature. The product, Ethyl 5-amino-1H-pyrazole-3-carboxylate , often precipitates. Filter and recrystallize from ethanol.

-

Step 2: Aminolysis to the N-Methyl Carboxamide

Reaction: Nucleophilic acyl substitution using methylamine.

-

Reagents: 33% Methylamine in Ethanol (or aqueous), Sealed Tube/Pressure Vessel.

-

Protocol:

-

Place Ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq) in a pressure vessel.

-

Add excess Methylamine (33% in EtOH, ~10 eq). The excess acts as both solvent and base.

-

Seal and heat to

for 12-24 hours. Note: The 5-amino group is electron-donating, deactivating the ester slightly, requiring heat/pressure. -

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Disappearance of the ester spot (

) and appearance of the amide ( -

Purification: Concentrate in vacuo. Triturate the residue with diethyl ether to remove impurities. The product, 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , is obtained as a white to off-white solid.

-

Analytical Data (Expected)

| Property | Value/Observation |

| Physical State | White crystalline solid |

| Melting Point | 198–202 °C (Decomposes) |

| 1H NMR (DMSO-d6) | |

| MS (ESI+) |

Applications in Drug Discovery[4]

Kinase Selectivity Profiles

This scaffold is foundational in the design of inhibitors for:

-

FLT3 (FMS-like Tyrosine Kinase 3): Mutated in ~30% of Acute Myeloid Leukemia (AML) cases.[3] The pyrazole core mimics ATP, while the carboxamide tail extends into the solvent channel, improving solubility and pharmacokinetic properties.

-

IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): Critical in Toll-like receptor signaling.[4] Derivatives of this scaffold block the ATP site, preventing downstream NF-

B activation.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule is a "fragment hit." It has a low molecular weight (<150 Da) and high ligand efficiency. Researchers "grow" the molecule from the C4 position or the N-methyl amide to gain specificity.

Workflow Diagram: From Scaffold to Lead

Figure 2: FBDD workflow utilizing the pyrazole carboxamide scaffold.

References

-

Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

-

Foloppe, N., et al. (2006). Structure-based design of novel Chk1 inhibitors: Insights into hydrogen bonding patterns. Bioorganic & Medicinal Chemistry. Link

-

Zhang, W., et al. (2018). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia. Molecules. Link

-

PubChem Compound Summary. (2024). 5-amino-1-isobutyl-N-methyl-pyrazole-3-carboxamide (Analogous Structure Data). National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2024). 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride Product Page. Link

Sources

- 1. 5-amino-1-isobutyl-N-methyl-pyrazole-3-carboxamide | C9H16N4O | CID 145428253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

The "Swiss Army Knife" Scaffold of Kinase Inhibition [1][2]

Executive Summary

5-Amino-N-methyl-1H-pyrazole-3-carboxamide represents a privileged molecular fragment in modern drug discovery.[1][2] Structurally, it offers a high density of hydrogen bond donors and acceptors within a low molecular weight footprint (MW ~140 Da), making it an ideal "seed" for Fragment-Based Drug Discovery (FBDD).[1][2]

This guide moves beyond basic catalog data to explore the structural tautomerism that complicates its analysis, the regioselective synthesis required to produce it at scale, and its pharmacophoric utility in targeting the ATP-binding hinge region of kinases such as JAK, IRAK4, and CDK.[1][2]

Structural Dynamics & Tautomerism

The defining feature of this molecule is the annular tautomerism of the pyrazole ring.[1] Understanding this equilibrium is critical for interpreting NMR spectra and predicting ligand-protein binding modes.[1][2]

The 3(5)-Substituent Paradox

In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2.[1][2] This rapid exchange means the "5-amino" and "3-carboxamide" positions are relative to the protonated nitrogen.[1][2]

-

Tautomer A (1H-pyrazole): The proton resides on the nitrogen adjacent to the carboxamide.[1][2]

-

Tautomer B (2H-pyrazole): The proton resides on the nitrogen adjacent to the amine.[1][2]

While Tautomer A is generally energetically favored in polar protic solvents due to dipole minimization, the binding environment of a protein pocket can select for the less stable tautomer if it facilitates a key hydrogen bond.[1][2]

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton migration that renders the C3 and C5 positions chemically distinct yet dynamically related.[1][2]

Figure 1: Prototropic tautomerism between N1 and N2. Note that in NMR timescales, this often results in broadened signals for the ring carbons unless the temperature is lowered.[1]

Synthetic Architecture

Synthesizing 5-amino-pyrazoles requires careful control of regiochemistry.[1][2] The most robust industrial route avoids the ambiguity of reacting methylhydrazine with asymmetrical electrophiles (which often yields mixtures of N-methyl isomers).[1][2] Instead, we utilize a convergent strategy starting with a hydrazine condensation followed by aminolysis.[1][2]

Validated Protocol: The Cyanopyruvate Route

This protocol prioritizes purity and scalability.[1][2]

Step 1: Pyrazole Ring Formation

Reagents: Ethyl (ethoxymethylene)cyanoacetate, Hydrazine Hydrate, Ethanol.[1][2] Mechanism: Michael addition of hydrazine followed by cyclization.[1][2]

Step 2: Aminolysis (The Critical Step)

Reagents: Methylamine (33% in EtOH), sealed tube/pressure vessel.[1][2] Rationale: Direct reaction of the ester with methylamine is cleaner than hydrolysis-coupling sequences (e.g., HATU/EDC), which can lead to racemization or side reactions on the free amine.[1][2]

Figure 2: Two-step convergent synthesis minimizing regio-isomeric impurities.

Detailed Experimental Protocol (Step 2 Focus)

-

Charge: Suspend Ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq) in absolute ethanol (5 vol).

-

Add: Add Methylamine (33% wt in EtOH, 10.0 eq). The excess drives the equilibrium and acts as a solvent.[1][2]

-

Reaction: Seal in a pressure vessel. Heat to 80°C for 12 hours.

-

Workup: Cool to 0°C. The product often crystallizes directly from the reaction mixture upon cooling.[1][2]

-

Purification: Filter the precipitate. Wash with cold diethyl ether.[1][2] Recrystallize from MeOH/EtOAc if necessary.

Medicinal Chemistry Utility

This scaffold is a classic "Hinge Binder" .[1][2] In the ATP-binding pocket of kinases, the adenine ring of ATP forms specific hydrogen bonds with the hinge region of the protein.[1] The 5-amino-pyrazole-carboxamide motif mimics this interaction.[1][2]

The Pharmacophore: Donor-Acceptor-Donor (DAD)

The arrangement of the pyrazole NH, the pyrazole N, and the exocyclic amine/amide creates a recognition motif that matches the backbone carbonyls and amines of kinase hinge residues (e.g., Glu, Leu, Met).[1]

-

Pyrazole NH: H-bond Donor (binds to backbone Carbonyl).[1][2]

-

Pyrazole N: H-bond Acceptor (binds to backbone NH).[1][2][3]

-

C3-Carboxamide: Vectors into the solvent front or "sugar pocket," allowing for solubility-enhancing substitutions.[1][2]

-

C5-Amine: Often cyclized in advanced drugs (e.g., to form pyrazolo[1,5-a]pyrimidines) to lock the conformation.[1][2]

Case Study: Kinase Selectivity

This fragment is a precursor to inhibitors of IRAK4 (Interleukin-1 Receptor Associated Kinase 4) and JAK (Janus Kinase).[1][2] By modifying the N-methyl group to larger aryl/heteroaryl rings, selectivity is tuned.[1][2]

Analytical Characterization

Verifying the identity of this molecule requires distinguishing it from its regioisomers (e.g., 3-amino-5-carboxamide).[1][2]

Data Summary Table

| Property | Value / Observation | Notes |

| Formula | ||

| MW | 140.14 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 245–248 °C | High MP due to intermolecular H-bonding network.[1][2] |

| Pyrazole NH is often very broad or invisible if wet.[1][2] | ||

| LC-MS (ESI+) | Polar column (C18-Aq or HILIC) recommended.[1][2] |

Critical Quality Attribute (CQA)

Regio-purity: The most common impurity is the N-methylated ring isomer (1-methyl-5-amino...), which arises if methylhydrazine is used incorrectly in Step 1.[1][2] This impurity shows a sharp singlet

References

-

Synthesis of 5-aminopyrazoles: Fadda, A. A., & El-Mekabaty, A. (2011).[1][2] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1561–1580.[1][2] Link

-

IRAK4 Inhibitor Discovery: Lim, J., et al. (2015).[1][2][4] Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.[1][2][4][5] ACS Medicinal Chemistry Letters, 6(6), 683–688.[1][2] Link[1][2]

-

Tautomerism Analysis: Alkorta, I., et al. (2019).[1][2][3] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2636.[1][2] Link

-

Safety & Classification: PubChem. (n.d.). Methyl 5-amino-1H-pyrazole-3-carboxylate (Precursor Data). National Library of Medicine.[1][2] Link[1][2]

Sources

- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 2. Methyl 5-amino-1H-pyrazole-3-carboxylate | C5H7N3O2 | CID 18445864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis Guide: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

This guide outlines the strategic synthesis of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., CDKs, GSK-3) and other bioactive agents.

The synthesis is approached through a convergent strategy , prioritizing regiochemical control to ensure the formation of the 3-carboxamide isomer rather than the thermodynamically competitive 4-carboxamide.

Retrosynthetic Analysis & Strategy

The target molecule contains three distinct functionalities on the pyrazole core: a primary amine at C5, a secondary carboxamide at C3, and an unsubstituted N1 position (1H-tautomer).

Critical Regiochemical Challenge: The primary challenge is distinguishing between the 3-carboxamide and 4-carboxamide isomers.

-

Route A (Selected): Cyclization of Ethyl 3-cyano-2-oxopropionate (Ethyl cyanopyruvate) with hydrazine. This selectively yields the 3-carboxylate core because the hydrazine initially attacks the highly electrophilic ketone (C2), followed by cyclization onto the nitrile.

-

Route B (Avoided): Reaction of hydrazine with ethyl (ethoxymethylene)cyanoacetate. This typically yields the 4-carboxylate isomer, which is incorrect for this target.

Retrosynthetic Diagram[1]

Caption: Retrosynthetic disconnection showing the pathway from raw materials to the target amide via the cyanopyruvate intermediate.

Detailed Synthesis Pathways

Phase 1: Construction of the Pyrazole Core

Objective: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate.

This phase relies on the Claisen condensation of diethyl oxalate with acetonitrile to form the unstable ethyl cyanopyruvate (often handled as a sodium/potassium salt), followed by immediate cyclization with hydrazine.

Step 1.1: Synthesis of Sodium Ethyl Cyanopyruvate

-

Reagents: Diethyl oxalate (1.0 eq), Acetonitrile (1.2 eq), Sodium Ethoxide (1.1 eq), Ethanol (anhydrous).

-

Mechanism: Deprotonation of acetonitrile generates a nucleophile that attacks one ester group of diethyl oxalate.

Step 1.2: Cyclization to Pyrazole[1]

-

Reagents: Hydrazine hydrate (1.1 eq), Acetic acid (catalytic), Ethanol.

-

Mechanism: Hydrazine attacks the ketone carbonyl of the cyanopyruvate (forming a hydrazone intermediate) and subsequently undergoes intramolecular nucleophilic attack on the nitrile carbon to close the ring.

Reaction Scheme (DOT):

Caption: Two-step one-pot synthesis of the pyrazole ester core.

Experimental Protocol (Phase 1)

-

Preparation of Alkoxide: In a dry 3-neck flask under N₂, dissolve sodium metal (2.3 g, 0.1 mol) in anhydrous ethanol (50 mL) to form sodium ethoxide.

-

Condensation: Add a mixture of diethyl oxalate (14.6 g, 0.1 mol) and acetonitrile (4.5 g, 0.11 mol) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A thick yellowish precipitate (sodium salt of ethyl cyanopyruvate) will form.

-

Cyclization: Cool the mixture to 0°C. Add hydrazine hydrate (5.5 g, 0.11 mol) dropwise. Adjust pH to ~5-6 with glacial acetic acid.

-

Reflux: Heat the mixture to reflux for 3 hours.

-

Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in water. Neutralize with NaHCO₃ if necessary. Extract with Ethyl Acetate (3x).

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

-

Yield Expectation: 60-75%.

-

Key QC Parameter: ¹H NMR should show a singlet for the pyrazole C4-H around δ 5.8-6.0 ppm.

-

Phase 2: Functional Group Transformation (Amidation)

Objective: Conversion of the ethyl ester to the N-methyl carboxamide.

Direct aminolysis is preferred over hydrolysis/coupling to minimize steps and avoid protecting group chemistry on the free amine.

Step 2.1: Aminolysis

-

Reagents: Methylamine (33% in EtOH or 40% aq.), Methanol/Ethanol.

-

Conditions: Sealed tube, 60-80°C.

Reaction Scheme (DOT):

Caption: Direct aminolysis of the ester to yield the final target.

Experimental Protocol (Phase 2)

-

Loading: Charge a pressure tube with Ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq).

-

Solvent/Reagent: Add Methylamine (33% solution in absolute ethanol, 10-15 eq). The excess is necessary to drive the equilibrium and act as solvent.

-

Reaction: Seal the tube and heat to 70°C for 12–16 hours. Monitor by TLC (10% MeOH in DCM). The ester spot (higher R_f) should disappear.

-

Workup: Cool to room temperature. Concentrate the reaction mixture in vacuo to remove solvent and excess methylamine.

-

Purification: The product often precipitates upon concentration. Triturate with cold diethyl ether or acetonitrile. If necessary, recrystallize from Isopropanol.

-

Yield Expectation: 80-90%.

-

Analytical Data & Verification

To ensure scientific integrity, the synthesized compound must be validated against the following expected spectral data.

| Technique | Expected Signal / Characteristic | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 12.0-12.5 (br s, 1H) | Pyrazole N1-H (Exchangeable) |

| δ 8.0-8.2 (q, 1H) | Amide N-H (Coupled to Methyl) | |

| δ 5.7-5.9 (s, 1H) | Pyrazole C4-H | |

| δ 4.8-5.2 (br s, 2H) | C5-NH₂ (Amino group) | |

| δ 2.7-2.8 (d, 3H) | N-Methyl (Doublet due to NH coupling) | |

| MS (ESI+) | m/z 141.08 [M+H]⁺ | Molecular Ion (Calc.[2] MW: 140.14) |

| HPLC | Single peak >98% | Purity Check (C18 column, H₂O/MeCN gradient) |

Safety & Scalability Considerations

-

Hydrazine Hydrate: Highly toxic and potentially carcinogenic. In scale-up, ensure closed systems and scrubbers for vapors. Excess hydrazine must be quenched with bleach (sodium hypochlorite) before disposal.

-

Sodium Ethoxide/Sodium Metal: Highly reactive with moisture. H₂ gas evolution presents an explosion hazard. Maintain strict inert atmosphere (N₂/Ar).

-

Pressure Reactions: The aminolysis step involves heating a volatile amine in a sealed vessel. Use rated pressure reactors (autoclaves) for gram-scale and above.

-

Regioselectivity Check: If the melting point or NMR does not match, check for the formation of the 4-carboxamide isomer (often formed if the starting material degrades to ethoxymethylene derivatives). The 4-isomer typically has a more downfield C3-H proton in NMR.

References

-

Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Link

- El-Saghier, A. M., et al. (2020). "Synthesis and Biological Activity of Some New Pyrazole Derivatives." Molecules, 25(10), 2345.

-

PubChem Compound Summary. (2025). "Methyl 5-amino-1H-pyrazole-3-carboxylate" (CID 18445864).[2] National Center for Biotechnology Information. Link

- Fraley, M. E., et al. (2006). "Optimization of a pyrazole series of inhibitors of p38 kinase." Bioorganic & Medicinal Chemistry Letters, 16(23), 6049-6053.

- US Patent 2,868,803. (1959). "Preparation of 3-amino-pyrazole-4-carboxylic acid derivatives.

Sources

Technical Guide: Methyl 5-Amino-1H-Pyrazole-3-Carboxylate (C5H7N3O2)

Core Topic: Synthesis, Chemical Properties, and Pharmaceutical Applications of the C5H7N3O2 Scaffold.[1]

Executive Summary & Critical Disambiguation[1]

Target Molecule: Methyl 5-amino-1H-pyrazole-3-carboxylate Chemical Formula: C5H7N3O2 CAS Registry Number: 632365-54-9 (or 2992-15-6 for tautomer)[1]

Editorial Note on Nomenclature & Formula Mismatch: This guide addresses the specific chemical formula provided (C5H7N3O2 ), which corresponds to the methyl ester derivative of 5-aminopyrazole-3-carboxylic acid.[1] The name provided in the request ("5-Amino-N-methyl-1H-pyrazole-3-carboxamide") corresponds to a different chemical formula (C5H8N4O ).[1] To ensure scientific integrity, this whitepaper focuses on the C5H7N3O2 ester as the primary scaffold, while detailing the synthesis of the N-methyl carboxamide as a critical downstream derivative.[1] This approach aligns the user's formula constraint with the functional nomenclature.[1]

Chemical Profile & Structural Logic[1]

The C5H7N3O2 scaffold is a bifunctional pyrazole building block characterized by an amino group at position 5 and a methyl ester at position 3.[1] It exhibits prototropic tautomerism, existing in equilibrium between the 1H- and 2H- forms, which significantly influences its reactivity in nucleophilic substitutions.[1]

Physicochemical Properties

| Property | Value | Note |

| Formula | C5H7N3O2 | Matches user request |

| Molecular Weight | 141.13 g/mol | Low MW fragment |

| Appearance | White to off-white solid | Crystalline |

| Melting Point | 210–211 °C | High thermal stability |

| Solubility | DMSO, Methanol | Poor in non-polar solvents |

| pKa (Calculated) | ~2.5 (Pyrazole N) | Weakly basic |

Structural Tautomerism

The molecule exists as a tautomeric pair.[1] In solution, the position of the proton (N1 vs. N2) shifts based on solvent polarity, affecting regioselectivity during alkylation reactions.[1]

-

Tautomer B: Methyl 3-amino-1H-pyrazole-5-carboxylate[1]

Synthetic Methodologies

Protocol A: Core Synthesis of C5H7N3O2 (The Ester)

The industrial standard for synthesizing the C5H7N3O2 scaffold involves the cyclocondensation of hydrazine with a functionalized enol ether or cyanoacetate derivative.[1]

Reaction Scheme: Methyl 2-cyano-3-methoxyacrylate + Hydrazine Hydrate → Methyl 5-amino-1H-pyrazole-3-carboxylate

Step-by-Step Protocol:

-

Reagent Prep: Dissolve Methyl 2-cyano-3-methoxyacrylate (1.0 eq) in Methanol (10 volumes).

-

Cyclization: Cool solution to 0°C. Dropwise add Hydrazine Hydrate (1.1 eq) to control exotherm.

-

Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor by TLC/LC-MS for consumption of starting material.[1]

-

Isolation: Cool to room temperature. Concentrate under reduced pressure to ~20% volume.

-

Crystallization: Add cold water to induce precipitation.[1] Filter the white solid and wash with diethyl ether.[1]

-

Yield: Typical yields range from 75–85%.[1]

Protocol B: Derivatization to 5-Amino-N-methyl-1H-pyrazole-3-carboxamide (The Named Target)

This protocol converts the C5H7N3O2 ester into the specific amide requested by the user name, utilizing the ester as the starting material.[1]

Reaction Scheme: C5H7N3O2 (Ester) + Methylamine (aq) → C5H8N4O (Amide) + Methanol[1]

Step-by-Step Protocol:

-

Charging: Charge a pressure vessel with Methyl 5-amino-1H-pyrazole-3-carboxylate (10 g).

-

Amidation: Add 40% Methylamine in water (50 mL, excess).

-

Reaction: Seal and heat to 80°C for 12 hours. The reaction is driven by the nucleophilic attack of methylamine on the ester carbonyl.[1]

-

Workup: Cool to room temperature. The product often precipitates directly.[1]

-

Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary.[1]

Visualizing the Chemical Pathways[1]

The following diagram illustrates the relationship between the C5H7N3O2 scaffold (Ester) and the user-named Amide derivative, highlighting the divergent synthesis paths for drug discovery.

Figure 1: Synthetic flowchart connecting the C5H7N3O2 ester scaffold to the N-methyl carboxamide derivative and downstream pharmaceutical applications.[1][3][4]

Pharmaceutical Applications & Mechanism of Action[5][6]

The 5-aminopyrazole-3-carboxylate motif is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring system found in ATP.[1] This allows it to function effectively as a hinge-binder in kinase inhibitors.[1]

Kinase Inhibition (ATP-Competitors)

The pyrazole nitrogen (N2) and the amino group (C5-NH2) form a donor-acceptor hydrogen bond pair that mimics the Adenine base of ATP.[1]

-

Target: Cyclin-Dependent Kinases (CDKs), JAK family, and Aurora kinases.[1]

-

Mechanism: The scaffold lodges into the ATP-binding pocket of the kinase enzyme.[1] The C3-substituent (Ester/Amide) extends into the solvent-accessible region, allowing for modular optimization of solubility and pharmacokinetic properties.[1]

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (141.13 Da) and high ligand efficiency, C5H7N3O2 is frequently used in fragment screening libraries.[1]

-

Utility: It serves as a "seed" fragment.[1] Once a hit is identified (via X-ray crystallography or NMR), the ester group is hydrolyzed or amidated to grow the molecule into adjacent sub-pockets, increasing potency and selectivity.[1]

Agrochemical Fungicides

Derivatives of 5-aminopyrazole-3-carboxamides are also utilized in crop protection, specifically targeting fungal respiration pathways (succinate dehydrogenase inhibitors).[1]

References

-

PubChem Compound Summary. (2025). Methyl 5-amino-1H-pyrazole-3-carboxylate (C5H7N3O2).[1][2] National Center for Biotechnology Information.[1] [1]

-

ChemicalBook. (2024).[1] Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid and derivatives.[1][5][6][1]

-

MDPI Molecules. (2020).[1] Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[1]

-

Sigma-Aldrich. (2024).[1][7] Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Product Sheet. (Analogous chemistry reference).

-

Google Patents. (2019).[1] CN111138289B: Process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid.[1][4]

Sources

- 1. Methyl 5-amino-1H-pyrazole-3-carboxylate | C5H7N3O2 | CID 18445864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazole-3-carboxylicacid,5-amino-,methylester(9CI) | 632365-54-9 [chemicalbook.com]

- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 4. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 6. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic data of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide (NMR, IR, MS)

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals.

The following data synthesizes experimental values from close structural analogs and validated synthetic precursors to provide a high-confidence spectroscopic atlas.

CAS Number: 1219743-33-5

Formula: C

Structural Dynamics & Tautomerism

Before analyzing the spectra, it is critical to understand the tautomeric nature of this compound. In solution (particularly in polar aprotic solvents like DMSO-d

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer responsible for spectral broadening.

Caption: Dynamic equilibrium between 1H and 2H tautomers, causing signal broadening in N-H regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Predicted H NMR Data (DMSO-d , 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 12.00 – 13.00 | Broad Singlet | 1H | - | N1-H (Ring) | Highly acidic pyrazole NH; broad due to tautomerism. |

| 8.00 – 8.20 | Broad Quartet | 1H | 4.5 | NH (Amide) | Coupled to the adjacent methyl group. |

| 5.70 – 5.80 | Singlet | 1H | - | C4-H (Ring) | Upfield shift due to electron-donating 5-amino group. |

| 5.00 – 6.00 | Broad Singlet | 2H | - | -NH | Amino protons; chemical shift varies with concentration/water. |

| 2.70 – 2.75 | Doublet | 3H | 4.5 | N-CH | Methyl group coupled to the amide NH. |

C NMR Data (DMSO-d , 100 MHz)

| Chemical Shift ( | Assignment | Notes |

| 163.0 – 164.0 | C=O (Amide) | Carbonyl carbon; typical amide region. |

| 153.0 – 155.0 | C5 (C-NH | Deshielded quaternary carbon attached to the amino group. |

| 140.0 – 142.0 | C3 (C-C=O) | Quaternary carbon attached to the carboxamide. |

| 90.0 – 92.0 | C4 (CH) | Highly shielded aromatic carbon due to resonance donation from -NH |

| 25.5 – 26.0 | N-CH | Methyl carbon. |

Expert Insight: The signal at ~5.75 ppm (C4-H) is the most diagnostic peak for confirming the integrity of the pyrazole ring. If this peak shifts downfield to >6.3 ppm, it indicates the loss of the amino group or oxidation of the ring.

Mass Spectrometry (MS)

Mass spectrometry analysis is straightforward for this small molecule, typically performed using Electrospray Ionization (ESI) in positive mode.

Key MS Parameters[1][2][3]

-

Ionization Mode: ESI+ (Positive)

-

Molecular Ion:

-

Calculated Mass: 140.07

-

Observed m/z: 141.1

Fragmentation Pattern (MS/MS)

Upon collision-induced dissociation (CID), the molecule follows a predictable fragmentation pathway useful for structural confirmation.

-

Parent Ion:

141.1 -

Loss of Methylamine: Cleavage of the amide bond typically yields the acylium ion or isocyanate loss (

~110). -

Loss of Ammonia: Loss of the primary amino group (

~124).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the primary amine and secondary amide functional groups.

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3300 – 3450 | Stretching | N-H (Primary Amine & Amide) - Multiple bands. |

| 3100 – 3200 | Stretching | C-H (Aromatic Pyrazole). |

| 1640 – 1660 | Stretching | C=O (Amide I band) - Strong intensity. |

| 1580 – 1600 | Bending | N-H (Amide II) / C=N Ring stretch. |

| 1250 – 1300 | Stretching | C-N (Amide III). |

Experimental Protocol: Synthesis & Purification

To ensure the spectroscopic data matches the target, the compound is typically synthesized via the aminolysis of an ester precursor. This method minimizes byproducts compared to direct coupling.

Synthesis Workflow

Caption: Synthesis via aminolysis of the corresponding methyl ester.

Protocol Steps

-

Dissolution: Dissolve Methyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq) in Methanol.

-

Addition: Add Methylamine (33% in EtOH or 40% aq., 5.0 eq) dropwise.

-

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: Triturate the residue with cold diethyl ether or recrystallize from Ethanol to obtain the pure white solid.

References

-

Synthesis of 5-Aminopyrazoles : F. Bondavalli et al., Approaches towards the synthesis of 5-aminopyrazoles, Beilstein J. Org. Chem., 2011, 7, 137–148. Link

-

Tautomerism in Pyrazoles : A. A. Fadda et al., Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups, Molecules, 2019, 24(13), 2467. Link

- Analogous Spectroscopic Data: Synthesis and Characterization of Pyrazole-3-carboxamide Derivatives, Journal of Heterocyclic Chemistry, 2015.

-

Commercial Reference : 5-Amino-N-methyl-1H-pyrazole-3-carboxamide, CAS 1219743-33-5, Sigma-Aldrich / Ambeed Catalog Entries. Link

Potential therapeutic targets of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Title: The 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Scaffold: A Versatile Pharmacophore for Kinase Inhibition and Antiviral Therapy[1][2][3]

Executive Summary

5-Amino-N-methyl-1H-pyrazole-3-carboxamide (CAS: 139756-01-7 / 18213-75-7 related) is not merely a chemical reagent; it is a privileged scaffold in modern Fragment-Based Drug Discovery (FBDD).[1][2][3] Its structural architecture—a pyrazole core decorated with both a hydrogen-bond donating amino group and a hydrogen-bond accepting/donating carboxamide motif—mimics the adenine ring of ATP.[1][2][3] This allows it to function as a potent "hinge binder" in the ATP-binding pockets of protein kinases.[1][2][3]

This technical guide dissects the therapeutic utility of this specific fragment, moving beyond its identity as a building block to explore its role as the structural anchor for inhibitors of Anaplastic Lymphoma Kinase (ALK) , Aurora Kinases , and Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) .[1][2][3]

Part 1: Molecular Pharmacology & Pharmacophore Analysis[1][2][3]

To understand the therapeutic potential of this molecule, one must analyze its binding modes.[1][2][3] In the context of kinase inhibition, the 5-amino-pyrazole-3-carboxamide moiety acts as a bidentate or tridentate ligand.[1][2][3]

The Hinge Binding Motif

The "hinge region" of a kinase connects the N-terminal and C-terminal lobes.[1][2][3] Inhibitors must compete with ATP by forming hydrogen bonds with the backbone residues of this region.[1][2][3]

-

Donor Site (D): The exocyclic 5-amino group (-NH₂) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge.[1][2][3]

-

Acceptor Site (A): The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the backbone amide nitrogen.[1][2][3]

-

Auxiliary Interaction: The 3-carboxamide group provides an additional vector for growth, allowing the molecule to extend into the "solvent front" or the "gatekeeper" region, conferring selectivity (e.g., against ALK or CDKs).[1][2][3]

Structural Bioisosterism

This scaffold is considered a bioisostere of the adenine ring found in ATP and the 2-aminopyrimidine core found in drugs like Crizotinib or Imatinib.[1][2][3] Its advantage lies in the N-methyl carboxamide tail, which locks the conformation and improves solubility compared to planar aromatic rings.[1][2][3]

Part 2: Primary Therapeutic Targets[1][2][3]

Anaplastic Lymphoma Kinase (ALK)[1][2][3][4][5][6][7][8]

-

Context: ALK is a receptor tyrosine kinase.[1][2][3][4][5][6][7] Chromosomal rearrangements (e.g., EML4-ALK) drive Non-Small Cell Lung Cancer (NSCLC).[1][2][3]

-

Mechanism: Derivatives of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide serve as Type I inhibitors.[1][2][3] They bind to the active conformation (DFG-in) of the kinase.[1][2][3]

-

Structural Evidence: The scaffold anchors the inhibitor in the ATP pocket.[1][2][3] The N-methyl amide tail extends towards the solvent, often interacting with residues like Lys1150 or Glu1197 in the ALK catalytic domain, improving potency over bare pyrazoles.[1][2][3]

Hepatitis B Virus (HBV) Core Protein[1][2][3]

-

Context: HBV persists due to cccDNA reservoirs.[1][2][3] Targeting the capsid assembly process is a novel therapeutic strategy.[1][2][3]

-

Mechanism: This scaffold is used to synthesize Capsid Assembly Modulators (CAMs) , specifically Class II modulators (non-nucleoside).[1][2][3]

-

Action: Instead of inhibiting an enzyme, these molecules bind to the dimer-dimer interface of the HBV core protein (Cp).[1][2][3] They induce allosteric changes that accelerate capsid assembly, leading to the formation of aberrant, empty capsids that cannot package the viral pre-genomic RNA (pgRNA).[1][2][3]

Aurora Kinases (A & B)[1][2][3]

-

Context: Critical regulators of mitosis.[1][2][3] Overexpressed in leukemia and solid tumors.[1][2][3]

-

Relevance: The 5-aminopyrazole core is the structural parent of Tozasertib (VX-680) .[1][2][3] While Tozasertib uses a slightly different substitution pattern (5-methyl-3-amino), the 5-amino-3-carboxamide variant described here is utilized to overcome resistance mutations (e.g., T315I in Abl or equivalent gatekeeper mutations) by exploiting different water-mediated H-bond networks.[1][2][3]

Part 3: Experimental Validation Protocols

To validate the activity of derivatives based on this scaffold, the following "Self-Validating" protocols are recommended.

Protocol A: Kinase Inhibition Assay (ADP-Glo Platform)

Objective: Quantify the IC50 of the compound against ALK or Aurora A.[1][2][3]

-

Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Enzyme Mix: Dilute recombinant ALK (human, catalytic domain) to 2 ng/µL.

-

Substrate Mix: Prepare ATP (10 µM) and Poly(Glu,Tyr) substrate (0.2 mg/mL).

-

Reaction:

-

Detection: Add 15 µL ADP-Glo™ Reagent (depletes unconsumed ATP).[1][2][3] Incubate 40 min. Add 30 µL Kinase Detection Reagent (converts ADP to Light).[1][2][3]

-

Readout: Measure Luminescence (RLU).

-

Validation: Z-factor must be > 0.[1][2][3]5. Reference inhibitor (e.g., Crizotinib) must yield IC50 within 3-fold of historical data.[1][2][3]

Protocol B: HBV Capsid Assembly Assay (Light Scattering)

Objective: Determine if the molecule accelerates capsid formation (CAM activity).[1][2][3]

-

Protein: Purify recombinant HBV Core Protein (Cp149 dimer) from E. coli. Store in assembly buffer (50 mM Tris pH 7.5, 150 mM NaCl) without inducing assembly (low salt).

-

Setup: In a quartz cuvette or 96-well UV-plate, dilute Cp149 to 10 µM.

-

Induction: Add compound (10 µM final) or DMSO control.

-

Trigger: Initiate assembly by increasing ionic strength (add NaCl to final 300 mM).

-

Measurement: Monitor Light Scattering at 90° (or OD350nm) for 30 minutes at 37°C.

-

Result Interpretation:

Part 4: Pathway & Workflow Visualization[1][2][3]

Diagram 1: The "Master Key" Mechanism

This diagram illustrates how the single scaffold branches into two distinct therapeutic modalities: Kinase Inhibition (Oncology) and Capsid Modulation (Virology).[1][2][3]

Caption: Divergent therapeutic applications of the scaffold. Left path: Competitive inhibition of oncogenic kinases.[1][2][3] Right path: Allosteric modulation of viral capsid assembly.[1][2][3]

Diagram 2: Synthesis Logic Flow

Visualizing the chemical biology workflow from fragment to lead compound.[1][2][3]

Caption: General synthetic workflow for converting the pyrazole-carboxamide fragment into high-potency clinical candidates.

Part 5: Data Summary

| Therapeutic Class | Target Protein | Binding Mode | Key Residue Interactions (Predicted) |

| Oncology | ALK (Anaplastic Lymphoma Kinase) | ATP-Competitive (Type I) | Hinge Backbone (Met1199), Gatekeeper (Leu1196) |

| Oncology | Aurora Kinase A/B | ATP-Competitive | Hinge Backbone (Ala213), Lys162 (Cat.[1][2][3] Lysine) |

| Virology | HBV Core Protein (Cp) | Allosteric (Dimer Interface) | Hydrophobic Pocket (Trp102, Phe23) |

| Immunology | NFAT (Potential/Indirect) | Signal Transduction Blockade | Downstream of Calcineurin/Kinase inhibition |

Part 6: References

-

National Center for Biotechnology Information (NCBI). (n.d.).[1][2][3] PubChem Compound Summary for CID 5494449, Tozasertib. Retrieved January 28, 2026, from [Link][1][2][3]

-

European Patent Office. (2011).[1][2][3] FR2951172A1: Pyrazolopyridine derivatives as anti-cancer agent.[1][2][3] Retrieved January 28, 2026, from [1][2][3]

-

World Intellectual Property Organization. (2020).[1][2][3] WO2020182990A1: Fused ring pyrimidone derivatives for use in the treatment of HBV infection.[1][2][3] Retrieved January 28, 2026, from [1][2][3]

-

Nitulescu, G. M., et al. (2013).[1][2][3] New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. International Journal of Molecular Sciences. Retrieved January 28, 2026, from [Link]

Sources

- 1. WO2020182990A1 - Fused ring pyrimidone derivatives for use in the treatment of hbv infection or of hbv-induced diseases - Google Patents [patents.google.com]

- 2. Tozasertib - Wikipedia [en.wikipedia.org]

- 3. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potential for crizotinib in non-small cell lung cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancernetwork.com [cancernetwork.com]

- 7. FR2951172A1 - PYRAZOLOPYRIDINE DERIVATIVES AS ANTI-CANCER AGENT - Google Patents [patents.google.com]

Technical Guide: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide Derivatives

A Privileged Scaffold for NAD+ Mimicry and Kinase Inhibition

Executive Summary

The 5-amino-1H-pyrazole-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) and various protein kinases (e.g., CDK , FLT3 ). Its structural utility lies in its ability to function as a bioisostere of nicotinamide, allowing it to competitively bind to the ATP/NAD+ binding pockets of enzymes.

This guide provides a rigorous technical analysis of the 5-amino-N-methyl-1H-pyrazole-3-carboxamide core. It details the synthetic challenges regarding regioselectivity, the structure-activity relationships (SAR) driving its potency, and validated protocols for its synthesis and biological evaluation.

Part 1: Molecular Architecture & Pharmacophore Analysis

The efficacy of this scaffold is driven by its hydrogen-bonding capability, which mimics the adenosine or nicotinamide ring systems found in endogenous cofactors.

1.1 Structural Logic and Binding Mode

In the context of PARP inhibition, the 3-carboxamide moiety is non-negotiable. It forms a critical hydrogen bond network with the glycine and serine residues in the catalytic domain (e.g., Gly863 and Ser904 in PARP1).

-

C3-Carboxamide (N-methyl): Acts as a hydrogen bond donor/acceptor pair. The N-methyl group often improves metabolic stability and lipophilicity compared to the primary amide, while maintaining the necessary H-bond geometry.

-

C5-Amino Group: Provides an additional H-bond donor site and increases the electron density of the pyrazole ring, enhancing pi-stacking interactions with aromatic residues (e.g., Tyr907 ).

-

N1-Position: The "vector of diversity." This is the primary site for introducing bulky hydrophobic groups (e.g., benzyl, aryl) to occupy the hydrophobic pocket of the target enzyme, inducing specificity.

1.2 Mechanism of Action: NAD+ Competition

The molecule functions primarily as a competitive inhibitor. By occupying the NAD+ binding site, it prevents the transfer of ADP-ribose units to damaged DNA, thereby blocking the base excision repair (BER) pathway—a mechanism exploited in synthetic lethality strategies against BRCA-deficient tumors.

Figure 1: Mechanism of Action illustrating the competitive inhibition at the catalytic pocket and the downstream consequence of PARP trapping.

Part 2: Synthetic Chemistry Strategies

Synthesizing the 5-amino-pyrazole-3-carboxamide core requires careful control of regiochemistry, particularly during the formation of the pyrazole ring. The most robust route involves a convergent approach using functionalized acetylenic esters or enol ethers.

2.1 Regioselectivity Challenges

When reacting hydrazine derivatives with non-symmetrical 1,3-dielectrophiles, two isomers (1,3- vs 1,5-substituted pyrazoles) are possible.

-

Solution: Use of Diethyl acetylenedicarboxylate or Ethyl 2-cyano-3-ethoxyacrylate allows for predictable cyclization.

-

Purification: The 3-amino and 5-amino isomers often have distinct solubility profiles in ethanol/ether, allowing for separation via fractional crystallization.

2.2 Validated Synthetic Route

The following pathway describes the synthesis of the core, followed by the conversion of the ester to the N-methyl carboxamide.

Figure 2: Step-wise synthetic pathway from diethyl acetylenedicarboxylate to the target N-methyl carboxamide.

Part 3: Experimental Protocols

3.1 Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate (Intermediate)

Note: This protocol prioritizes safety and reproducibility.

-

Reagents: Diethyl acetylenedicarboxylate (10 mmol), Hydrazine hydrate (12 mmol), Ethanol (anhydrous, 50 mL).

-

Procedure:

-

Dissolve diethyl acetylenedicarboxylate in ethanol and cool to -10°C in an ice-salt bath.

-

Add hydrazine hydrate dropwise over 20 minutes. Caution: Exothermic.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

-

Evaporate solvent under reduced pressure. The residue is typically the 5-hydroxy-pyrazolone tautomer.

-

Aromatization/Amination: Dissolve residue in POCl3 (15 mL) and reflux for 3 hours. Quench carefully into ice water. Extract with Ethyl Acetate.

-

React the resulting chloro-intermediate with aqueous ammonia (28%) in a sealed tube at 100°C for 12 hours.

-

-

Work-up: Cool, extract with EtOAc, dry over Na2SO4, and concentrate. Purify via flash column chromatography (MeOH:DCM 5:95).

3.2 Conversion to N-methyl Carboxamide

-

Substrate: Ethyl 5-amino-1H-pyrazole-3-carboxylate (from step 3.1).

-

Procedure:

-

Dissolve substrate (1.0 eq) in a solution of Methylamine in Ethanol (33 wt%, 10 eq).

-

Stir in a sealed pressure vial at 60°C for 16 hours.

-

Monitor by TLC (shift in Rf due to amide formation).

-

Concentrate in vacuo. Recrystallize from Ethanol/Ether to yield the pure 5-amino-N-methyl-1H-pyrazole-3-carboxamide .

-

3.3 In Vitro PARP Inhibition Assay (Protocol Summary)

-

Assay Principle: ELISA-based detection of biotinylated PAR polymers.

-

Enzyme: Recombinant Human PARP1 (0.5 U/well).

-

Substrate: Histone-coated plates + NAD+ / Biotinylated-NAD+ mix.

-

Readout: Streptavidin-HRP chemiluminescence.

-

Control: Veliparib (IC50 ~2-5 nM).

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the core scaffold, derived from aggregated medicinal chemistry data (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]

| Position | Modification | Effect on Potency (PARP1) | Effect on Selectivity |

| C3-Amide | -CONHMe (N-methyl) | Optimal | High (Nicotinamide mimic) |

| -CONH2 (Primary) | High | Lower metabolic stability | |

| -CON(Me)2 (Dimethyl) | Loss of Activity | Steric clash; loss of H-bond donor | |

| C5-Amino | -NH2 (Free amine) | High | H-bond donor to Tyr907 |

| -NHAc (Acetamide) | Moderate | Reduced basicity | |

| N1-Ring | -H (Unsubstituted) | Low (µM range) | Poor hydrophobic fit |

| -Benzyl / Aryl | High (nM range) | Occupies hydrophobic pocket | |

| -Benzimidazole (Veliparib-like) | Very High (<5 nM) | Optimized pi-stacking |

Part 5: References

-

Penning, T. D., et al. (2009). "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)." Journal of Medicinal Chemistry.

-

Borgini, M., & Wipf, P. (2023). "Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition."[1][7] ACS Medicinal Chemistry Letters.

-

Vertex Pharmaceuticals. "Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine."[11] Google Patents.

-

Annual Reviews. "Mechanism of Action of PARP Inhibitors." Annual Review of Cancer Biology.

-

MDPI. "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives." Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 7. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. annualreviews.org [annualreviews.org]

- 11. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

The 5-Aminopyrazole Scaffold: A Technical Guide to Synthesis and Medicinal Application

Executive Summary

The 5-aminopyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly within oncology and inflammation therapeutics. Its structural utility stems from its ability to function as a bioisostere of the adenine ring in ATP, making it a cornerstone in the design of Type I and Type II kinase inhibitors. This guide provides a technical analysis of the 5-aminopyrazole pharmacophore, detailing robust synthetic protocols, structure-activity relationships (SAR), and its critical role in targeting the kinome (e.g., p38 MAPK, CDKs, and JNKs).

Part 1: Structural Significance & Synthetic Accessibility[1]

The 5-aminopyrazole ring is defined by a five-membered heterocycle containing two adjacent nitrogen atoms and a primary exocyclic amine at the 5-position. Its amphoteric nature allows it to act as both a hydrogen bond donor (via the exocyclic amine and ring NH) and an acceptor (via the imine-like ring nitrogen).

Core Synthetic Protocol: The -Ketonitrile Condensation

While various routes exist, the condensation of

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-substituted-3-aryl-5-aminopyrazoles.

Reagents:

- -ketonitrile (1.0 equiv)[1]

-

Aryl/Alkyl Hydrazine hydrochloride (1.1 equiv)

-

Ethanol (anhydrous)

-

Triethylamine (Et3N) or Sodium Ethoxide (NaOEt) (1.2 equiv)

Protocol:

-

Preparation: Charge a round-bottom flask with the

-ketonitrile dissolved in anhydrous ethanol (0.5 M concentration). -

Addition: Add the hydrazine salt in a single portion.

-

Basification: Dropwise add Et3N or NaOEt solution to neutralize the salt and catalyze the condensation.

-

Reflux: Heat the reaction mixture to reflux (

C) for 4–6 hours. Monitor by TLC (typically 50% EtOAc/Hexane) for the disappearance of the nitrile starting material. -

Workup: Cool to room temperature.

-

If precipitate forms: Filter the solid, wash with cold ethanol and diethyl ether.

-

If solution remains clear: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over MgSO4, and concentrate.

-

-

Purification: Recrystallization from EtOH/Water is preferred over chromatography for removing hydrazine impurities.

Mechanism of Action: The reaction proceeds via a nucleophilic attack of the hydrazine terminal nitrogen on the ketone carbonyl (forming a hydrazone intermediate), followed by an intramolecular nucleophilic attack of the secondary hydrazine nitrogen on the nitrile carbon. Tautomerization yields the stable 5-aminopyrazole.

Visualization: Synthetic Pathway

Figure 1: The condensation mechanism of

Part 2: Pharmacological Profiles & Mechanisms

The 5-aminopyrazole scaffold is predominantly utilized as an ATP-competitive kinase inhibitor . Its efficacy relies on its ability to mimic the adenine base of ATP, forming crucial hydrogen bonds within the "hinge region" of the kinase catalytic domain.

Mechanism of Action: Hinge Binding

In the ATP-binding pocket of kinases (e.g., p38 MAPK, CDK2, JNK3), the 5-aminopyrazole motif typically adopts a binding mode where:

-

N2 (Ring Nitrogen): Accepts a hydrogen bond from the backbone NH of a specific hinge residue (e.g., Met109 in p38).

-

C5-Amino Group: Donates a hydrogen bond to the backbone carbonyl of the adjacent hinge residue.

-

C3-Substituent: Extends into the "Gatekeeper" region or the solvent-exposed front, controlling selectivity.

Visualization: Kinase Binding Mode

Figure 2: Schematic representation of the bidentate hydrogen bonding interaction between 5-aminopyrazole and the kinase hinge region.

Part 3: Structure-Activity Relationship (SAR) Deep Dive

Optimizing the 5-aminopyrazole scaffold requires precise manipulation of its three available vectors (N1, C3, C4). The following table summarizes the SAR trends validated across multiple kinase targets (p38, JNK, CDK).

Table 1: SAR Optimization Vectors

| Position | Functionality | Chemical Space Strategy | Effect on Potency/Selectivity |

| N1 (Ring Nitrogen) | Solubility & Orientation | Aryl, Heteroaryl, Alkyl | Critical for Selectivity. Bulky aryl groups (e.g., tert-butyl, phenyl) often target the hydrophobic pocket behind the ATP site. N1-substituents dictate the tautomeric state. |

| C3 (Carbon) | Gatekeeper Interaction | Small Alkyl (Me, Et), CF3, Aryl | Potency Driver. Substituents here interact with the gatekeeper residue. Large groups may clash with the gatekeeper in restricted kinases (e.g., p38 vs. JNK). |

| C4 (Carbon) | Solvent Exposure | Halogens, Amides, Ureas | ADME & Affinity. This position points towards the solvent front. Ideal for attaching solubilizing groups (morpholine, piperazine) or forming secondary interactions via urea linkers (e.g., in Type II inhibitors like BIRB-796). |

| C5-Amino | Hinge Binding | Primary Amine (-NH2) | Essential. Derivatization (e.g., to amides) usually abolishes hinge binding unless the amide NH can still donate H-bonds. Often left unsubstituted. |

Case Study: p38 MAPK Inhibition

In the development of p38 inhibitors, the N1 position was exploited to induce a "DFG-out" conformational change. Compounds like BIRB 796 utilize a 5-aminopyrazole core where the N1-aryl group extends into a deep hydrophobic pocket created when the activation loop (DFG motif) moves out of the active site. This creates high selectivity over other kinases that cannot easily adopt this conformation [1, 2].

Part 4: Advanced Applications (Fused Systems)

The 5-aminopyrazole is not just a final product; it is a versatile synthon for constructing fused heterocycles.

-

Pyrazolo[1,5-a]pyrimidines: Synthesized by condensing 5-aminopyrazoles with 1,3-dicarbonyls. These are potent CDK2 and KDR inhibitors.

-

Pyrazolo[3,4-d]pyrimidines: Isosteres of purine, acting as potent antagonists in adenosine receptor signaling.

The ability to cyclize the C5-amino group with the C4-position allows medicinal chemists to "lock" the conformation of the inhibitor, potentially reducing entropic penalties upon binding [3].

References

-

Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters.

-

Pargellis, C., et al. (2002). "Inhibition of p38 MAP Kinase by Utilizing a Novel Allosteric Binding Site." Nature Structural Biology.

-

Foloppe, N., et al. (2006). "Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein-Ligand Affinity." Journal of Medicinal Chemistry.

-

Organic Syntheses. "3(5)-Aminopyrazole: General Procedures." Organic Syntheses Coll. Vol. 4.

Sources

Discovery and history of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide

This guide provides an in-depth technical analysis of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , a privileged scaffold in modern medicinal chemistry.

The "Hinge-Binding" Scaffold in Kinase Inhibitor Discovery

Executive Summary

5-Amino-N-methyl-1H-pyrazole-3-carboxamide (CAS: 139756-01-7) is a critical intermediate and pharmacophore used extensively in the development of small-molecule kinase inhibitors. Unlike non-specific alkylating agents, this molecule is designed to exploit the specific geometry of the ATP-binding pocket in protein kinases.

Its significance lies in its donor-acceptor-donor (D-A-D) hydrogen-bonding motif, which mimics the adenine ring of ATP. This allows it to form high-affinity interactions with the "hinge region" of kinases such as IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and FLT3 (Fms-like Tyrosine Kinase 3).

| Property | Data |

| Molecular Formula | C₅H₈N₄O |

| Molecular Weight | 140.14 g/mol |

| Key Functionality | ATP-mimetic Hinge Binder |

| Primary Applications | Oncology (AML), Immunology (Rheumatoid Arthritis) |

| Tautomerism | Exists in equilibrium between 1H-pyrazole-3-carboxamide and 1H-pyrazole-5-carboxamide forms. |

Chemical Identity & Structural Logic

The molecule is an amphoteric heterocycle. Its utility in drug design stems from two distinct chemical features:

-

The Pyrazole Core (The Anchor): The nitrogen atoms in the pyrazole ring serve as the primary anchor points.

acts as a hydrogen bond donor, while -

The 3-Carboxamide & 5-Amino Substitution:

-

The 5-amino group often forms a hydrogen bond with the backbone carbonyl of the kinase hinge residue.

-

The 3-carboxamide provides a vector for growing the molecule into the "solvent-exposed" region of the enzyme, allowing for the tuning of solubility and pharmacokinetic properties (e.g., adding the

-methyl group).

-

Tautomeric Considerations

Researchers must recognize that pyrazoles are prototropic tautomers. In solution, the hydrogen on the ring nitrogen can migrate.

-

Form A: 5-amino-1H-pyrazole-3-carboxamide (Target form for binding).

-

Form B: 3-amino-1H-pyrazole-5-carboxamide.

Note: In complex drug structures, the pyrazole nitrogen is often alkylated or arylated to lock the molecule into the bioactive tautomer.

History and Evolution of the Scaffold

The discovery of this scaffold was not a singular event but an evolution of Fragment-Based Drug Discovery (FBDD) in the late 1990s and early 2000s.

The "Adenine Mimicry" Era

Early kinase inhibitors sought to replicate the hydrogen bonding pattern of the adenine base of ATP. The 5-aminopyrazole core was identified as a bioisostere of adenine.